N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Description
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative characterized by a central 1,3-thiazole ring substituted with an amino group at position 2, a phenyl group at position 4, and an acetamide moiety at position 5 (Figure 1). Its molecular formula is C₁₁H₁₁N₃OS (molecular weight: 233.29 g/mol; CAS: 54167-89-4) . This compound is classified as a research-grade reagent and is utilized in academic and industrial settings, including pharmaceuticals, materials science, and chemical synthesis .
Properties
IUPAC Name |
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7(15)13-10-9(14-11(12)16-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJGYNDGJHUPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358605 | |
| Record name | N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54167-89-4 | |
| Record name | N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide typically involves:
- Construction of the thiazole ring via Hantzsch-type cyclization.
- Introduction of the amino group at the 2-position.
- Functionalization at the 5-position with an acetamide group.
- Incorporation of the phenyl substituent at the 4-position.
Hantzsch Thiazole Synthesis Approach
A widely used method for preparing substituted thiazoles, including this compound, is the Hantzsch synthesis. This involves the reaction of α-halocarbonyl compounds with thioamides or thioureas under mild conditions without the need for catalysts.
- Reagents: α-Chloroglycinate esters or α-chloroketones react with thioamides.
- Conditions: Mild, environmentally benign, catalyst-free.
- Outcome: Formation of 5-acylamino-1,3-thiazoles in good to excellent yields.
This method is advantageous due to its simplicity, cost-effectiveness, and environmentally friendly nature, requiring no stringent atmosphere or temperature control.
Multi-Step Synthetic Route via Intermediate Aminoethanol Derivatives
A more complex but highly pure preparation method involves multi-step synthesis, including:
Step 1: Formation of (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol Hydrochloride
- React (R)-mandelic acid with 4-nitrophenylethylamine in the presence of coupling agents like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
- Solvent: Dimethylformamide (DMF).
- Temperature: Controlled to optimize yield.
- Result: Formation of the nitro-substituted aminoethanol intermediate.
Step 2: Catalytic Hydrogenation
- The nitro group is reduced to an amino group using 10% palladium on carbon catalyst under hydrogen atmosphere.
- Solvent: Tetrahydrofuran (THF) or mixtures thereof.
- Temperature: Around -18°C to ambient.
- Product: (R)-1-Phenyl-2-[[2-(4-aminophenyl)ethyl]amino]ethanol monohydrochloride.
Step 3: Coupling with 2-Aminothiazol-4-acetic Acid
- The aminoethanol derivative reacts with 2-aminothiazol-4-acetic acid in the presence of suitable catalysts and solvents (e.g., THF).
- Reaction temperature: 5°C to 30°C, preferably 20°C to 30°C.
- Reaction time: 4 to 5 hours.
- Outcome: Formation of this compound with high purity.
Alternative Functionalization via Diazo Coupling and Acylation
Other methods involve functionalization of the thiazole ring post-synthesis:
- Diazotization of 4-aminoacetophenone followed by coupling with 2-amino-4-phenylthiazole in the presence of sodium acetate in ethanol at low temperature (0–5°C).
- Subsequent acylation with benzoyl chloride or chloroacetyl chloride in pyridine or dimethylformamide to introduce acetamide or related groups.
- These reactions yield substituted thiazoles with acetamide functionalities, confirming the versatility of the thiazole scaffold for modifications.
Summary Data Table of Preparation Methods
Research Findings and Notes
The improved multi-step process described in patent WO2015155664A1 provides a highly pure α-form crystalline product suitable for pharmaceutical applications, emphasizing solvent choice (preferably THF), reaction temperature control, and time optimization for each step.
The catalyst-free Hantzsch synthesis method offers an environmentally friendly and straightforward approach to prepare 5-acylamino-thiazoles, which can be adapted for the target compound, although it may require further functional group transformations.
Functionalization via diazo coupling and acylation demonstrates the chemical versatility of the thiazole nucleus, allowing for the introduction of acetamide groups and phenyl substituents under mild conditions with good yields.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-oxo-4-phenyl-1,3-thiazol-5-yl)acetamide.
Reduction: Formation of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)ethanol.
Substitution: Formation of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)alkylacetamide.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, which are attributed to its ability to inhibit the biosynthesis of essential bacterial lipids. This disruption affects the integrity of the bacterial cell membrane, leading to growth inhibition. Various studies have shown that thiazole derivatives, including N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide, can effectively target different strains of bacteria, making them potential candidates for new antibiotic development .
Anticancer Activity
This compound has been evaluated for its anticancer effects across several cancer cell lines. Research indicates that this compound can induce apoptosis in cancer cells by interacting with key cellular pathways involved in cell proliferation and survival. For instance, studies have demonstrated that modifications on the phenyl ring can enhance its anticancer activity against various human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and Karpas299 (lymphoma) with notable IC50 values .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by structural modifications. The presence of electron-withdrawing groups on the phenyl ring has been shown to enhance both antimicrobial and anticancer activities. Table 1 summarizes some derivatives and their corresponding biological activities.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Bromophenyl)-1,3-thiazol-2-ylacetamide | Bromine substitution on phenyl | Enhanced antimicrobial activity |
| N-(4-Methylphenyl)-1,3-thiazol-2-ylacetamide | Methyl group on phenyl | Moderate anticancer activity |
Synthetic Chemistry Applications
This compound serves as a versatile building block in synthetic chemistry. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as:
Heterocyclization Reactions
This compound can participate in heterocyclization reactions leading to the formation of pyran and pyridine derivatives, which are valuable in drug discovery .
Ligand Development
Due to its ability to form coordination complexes, it is also explored as a ligand in coordination chemistry, potentially leading to novel materials with unique properties such as conductivity and fluorescence .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
Anticancer Efficacy Studies
In vitro assessments conducted by Zhang et al. demonstrated that certain derivatives exhibited remarkable antiproliferative activity against multiple cancer cell lines with specific substitutions enhancing their efficacy .
Antimicrobial Efficacy Studies
Research by El-Messery et al. focused on novel thiazole analogs that showed promising results against resistant bacterial strains, indicating the compound's potential as a lead for new antibiotic therapies .
Mechanism of Action
The mechanism of action of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which is beneficial in conditions where the enzyme is overactive .
Comparison with Similar Compounds
Structural and Functional Analogues
Thiazole-acetamide derivatives are a diverse class of compounds with variations in substituents that modulate their physicochemical and pharmacological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Thiazole-Acetamide Derivatives
Physicochemical Properties
- Tautomerism: Unlike compound 3c (), which exists as a 1:1 tautomeric mixture of imino and anilino forms, the target compound’s structure lacks conjugated systems that promote tautomerism, suggesting greater stability .
- Crystallinity: Meta-substituted trichloro-acetamides () showed altered crystal parameters due to electron-withdrawing groups (e.g., nitro), whereas the target compound’s amino group may promote H-bonded networks in the solid state .
- Solubility : Fluorophenyl (9b) and methoxyphenyl (9e) derivatives () likely exhibit higher solubility in polar solvents compared to the target compound’s phenyl group, which is more hydrophobic .
Biological Activity
N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in anticancer and enzyme inhibition contexts. This article synthesizes findings from various studies to provide an overview of the compound's biological activity, including its anticancer properties, enzyme inhibitory effects, and potential therapeutic applications.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound and its derivatives.
In Vitro Studies
- Cell Line Sensitivity : Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain compounds derived from this scaffold demonstrated IC50 values as low as 2.01 µM against HT29 colon cancer cells, indicating potent growth inhibition .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. For example, one derivative was shown to induce G0/G1 phase arrest in K562 leukemia cells and activate caspase pathways leading to apoptosis .
- Selectivity : Some derivatives display selective cytotoxicity towards specific cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Studies
A notable case study involved the synthesis and evaluation of a series of 2-amino-thiazole derivatives, where one compound demonstrated selective action against human glioblastoma U251 cells and melanoma WM793 cells with minimal toxicity to normal cells . The study highlighted the potential of these compounds as novel therapeutic agents in oncology.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on various enzymes.
α-Glycosidase Inhibition
Recent research has shown that derivatives of this compound can act as uncompetitive inhibitors of α-glycosidase, an enzyme involved in carbohydrate metabolism. The most potent inhibitors exhibited IC50 values ranging from 6.31 to 49.89 µM, significantly lower than the standard drug acarbose (IC50 = 750 µM) .
Mechanistic Insights
Kinetic studies indicated that these compounds bind to the enzyme-substrate complex rather than the free enzyme, suggesting a unique mechanism of inhibition that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound derivatives.
Key Findings
- Substituent Effects : The presence of electron-donating groups generally enhances cytotoxicity, while electron-withdrawing groups reduce it. For instance, compounds with carbonyl substituents exhibited strong cytotoxicity against liver carcinoma cell lines .
- Comparative Potency : A comparative analysis revealed that certain modifications lead to enhanced potency against specific cancer types. For example, compounds with halogen substitutions on the phenyl ring showed improved anticancer activity compared to their non-halogenated counterparts .
Summary Table of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Anticancer | HT29 Cell Line | 2.01 | Significant growth inhibition |
| Apoptosis Induction | K562 Cells | - | Induces G0/G1 arrest and activates caspases |
| α-Glycosidase Inhibitor | Various Derivatives | 6.31 - 49.89 | Uncompetitive inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or α-bromoacetophenone derivatives under reflux in ethanol or DMF .
Acetamide coupling : Reacting the thiazole intermediate with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane or toluene at 20–25°C .
Purification : Recrystallization from ethanol-DMF mixtures or column chromatography for higher yields (>70%) .
- Optimization : Key parameters include solvent polarity (e.g., toluene for faster kinetics), stoichiometric ratios (e.g., 1:1.2 for amine:chloroacetyl chloride), and reaction time (4–7 hours monitored by TLC) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify acetamide NH (δ 10.2–10.8 ppm) and thiazole C-S (δ 165–170 ppm) .
- Elemental Analysis : Matching calculated vs. experimental C, H, N, S content (e.g., C: 62.56% calc. vs. 62.50% obs.) .
- Melting Point : Sharp range (e.g., 180–182°C) indicates purity .
- Validation : Cross-check spectral data with computational tools (e.g., PubChem) and crystallographic databases (e.g., CCDC) .
Q. What are the standard protocols for evaluating its antimicrobial activity?
- Assay Design :
MIC Determination : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 1–256 µg/mL .
Time-Kill Studies : Incubate compounds with bacterial cultures and measure colony-forming units (CFUs) over 24 hours .
- Controls : Use ciprofloxacin as a positive control and DMSO as a solvent control .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or tautomeric forms?
- Procedure :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution (<1.0 Å) data .
Refinement : SHELXL for small-molecule refinement; analyze anisotropic displacement parameters for dynamic disorder .
- Case Study : A similar thiazole derivative (C13H15N3O3S) showed planar geometry at the thiazole ring, confirmed by C–S bond lengths (1.72–1.75 Å) .
Q. How do electronic effects of substituents on the phenyl ring influence bioactivity?
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO, -Br) enhance antimicrobial activity by increasing electrophilicity at the thiazole C-2 position .
- Data Table :
| Substituent (R) | MIC (µg/mL, S. aureus) | LogP |
|---|---|---|
| -H | 32 | 2.1 |
| -4-F | 16 | 2.3 |
| -4-Br | 8 | 2.5 |
- Source : Analogous derivatives from .
Q. What strategies address contradictions in reported biological data (e.g., variable IC values in anticancer assays)?
- Root Causes :
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) skew activity .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content in media .
- Resolution :
Replicate Synthesis : Strict adherence to published protocols (e.g., for chloroacetamide coupling).
Standardized Assays : Use NCI-60 panel for anticancer screening with uniform DMSO concentrations (<0.1%) .
Q. How can computational tools predict metabolic stability or toxicity?
- In Silico Methods :
- ADMET Prediction : SwissADME for bioavailability radar (e.g., LogP ~2.5 indicates moderate blood-brain barrier penetration) .
- Docking Studies : AutoDock Vina to simulate binding to cytochrome P450 3A4 (CYP3A4) for metabolism analysis .
- Validation : Compare with experimental microsomal stability assays (e.g., t >30 min suggests favorable pharmacokinetics) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
